molecular formula C30H28FN5O5 B12385634 Antibacterial agent 206

Antibacterial agent 206

Cat. No.: B12385634
M. Wt: 557.6 g/mol
InChI Key: SYDGSTNTFZHTAX-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Antibacterial agent 206 is synthesized through a series of chemical reactions involving indolylacryloyl derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring consistent quality and yield. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 206 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit varying degrees of antibacterial activity and other properties .

Scientific Research Applications

Antibacterial agent 206 has a wide range of scientific research applications, including:

Mechanism of Action

Antibacterial agent 206 exerts its effects through multiple mechanisms:

Molecular Targets and Pathways:

    Cell Membrane: Targets the bacterial cell membrane, compromising its integrity.

    Oxidative Stress Pathways: Induces oxidative stress by generating reactive oxygen species.

    DNA Replication Machinery: Inhibits key enzymes involved in DNA replication.

Comparison with Similar Compounds

Antibacterial agent 206 can be compared with other similar compounds, such as:

Uniqueness:

Properties

Molecular Formula

C30H28FN5O5

Molecular Weight

557.6 g/mol

IUPAC Name

7-[4-[(E)-2-cyano-3-[1-(2-hydroxyethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C30H28FN5O5/c1-2-33-18-23(30(40)41)28(38)22-14-24(31)27(15-26(22)33)34-7-9-35(10-8-34)29(39)19(16-32)13-20-17-36(11-12-37)25-6-4-3-5-21(20)25/h3-6,13-15,17-18,37H,2,7-12H2,1H3,(H,40,41)/b19-13+

InChI Key

SYDGSTNTFZHTAX-CPNJWEJPSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CCO)/C#N)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CCO)C#N)F)C(=O)O

Origin of Product

United States

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